molecular formula C10H15N3O3S B14831347 N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14831347
M. Wt: 257.31 g/mol
InChI Key: YVZWPZKEIQNLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a complex organic compound featuring a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further linked to an aminomethyl group and a methanesulfonamide moiety.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[4-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-4-7(5-11)9(6-12-10)16-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13)

InChI Key

YVZWPZKEIQNLAP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C(=C1)CN)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Due to its sulfonamide group, it is explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with biological targets. The sulfonamide group is known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial growth and metabolism. By inhibiting these enzymes, the compound can exert antibacterial effects .

Comparison with Similar Compounds

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

The uniqueness of this compound lies in its specific structure, which includes a cyclopropoxy group and a pyridine ring, potentially offering distinct biological activities and applications.

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